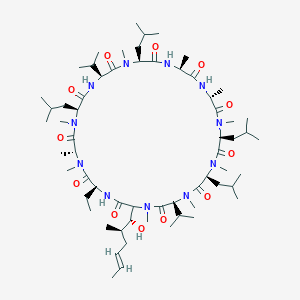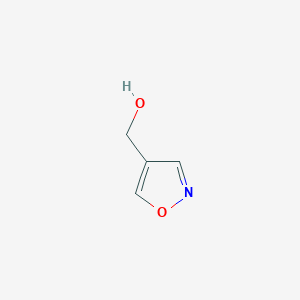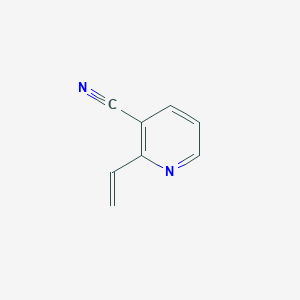
1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI)
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI) involves several synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .
Analyse Chemischer Reaktionen
1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact pathways and targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI) can be compared with other similar compounds, such as:
- 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-,(3S,7aS)-(9CI)
- 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-,cis-(9CI)
- 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-,trans-(9CI)
These compounds share structural similarities but may differ in their specific chemical properties and biological activities, highlighting the uniqueness of 1H-Pyrrolizine-3-carboxylicacid,hexahydro-5-oxo-(9CI).
Eigenschaften
IUPAC Name |
5-oxo-1,2,3,6,7,8-hexahydropyrrolizine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-7-4-2-5-1-3-6(8(11)12)9(5)7/h5-6H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNNBNCCYFYIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C1CCC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![METHYL2,6-BIS[(2-PHENYL-1,3-THIAZOLIDIN-3-IUM-4-CARBONYL)AMINO]HEXANOATEDICHLORIDE](/img/structure/B35489.png)




